molecular formula C10H12BrNO3 B8213103 1-Bromo-4-isobutoxy-2-nitrobenzene

1-Bromo-4-isobutoxy-2-nitrobenzene

Cat. No.: B8213103
M. Wt: 274.11 g/mol
InChI Key: ZBUHPGZHCDLVPT-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring bromine, nitro, and isobutoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-isobutoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first nitrated to introduce the nitro group, followed by bromination to add the bromine atom. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isobutoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Properties

IUPAC Name

1-bromo-4-(2-methylpropoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUHPGZHCDLVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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